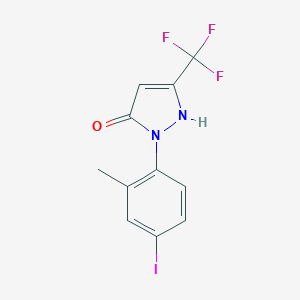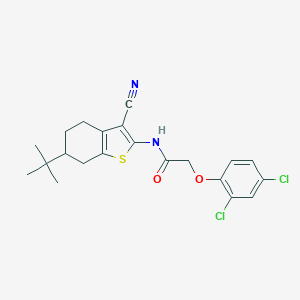![molecular formula C30H32N2O2S B301812 3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B301812.png)
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. It has also been shown to exhibit neuroprotective effects against various neurotoxic agents, including beta-amyloid peptide and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the advantages is that it exhibits a wide range of biological activities, which makes it a potential candidate for the development of new drugs. Another advantage is that it is relatively easy to synthesize and purify. One of the limitations is that it is not water-soluble, which makes it difficult to use in aqueous solutions. Another limitation is that it exhibits cytotoxicity at high concentrations, which limits its use in cell-based assays.
Direcciones Futuras
There are several future directions for the research on 3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one. One direction is to investigate its potential use as a diagnostic tool for various diseases, including cancer and Alzheimer's disease. Another direction is to investigate its potential use as a drug for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Further studies are also needed to investigate its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one involves the reaction of cyclohexanone, ethyl 4-bromo-1-naphthoate, 2-ethylbenzaldehyde, and thiourea in the presence of a catalyst such as triethylamine. The reaction proceeds through a multistep process that involves the formation of several intermediates, including imines, enaminones, and thioamides. The final product is obtained by recrystallization of the crude product in a suitable solvent.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been investigated for its potential use as a diagnostic tool for various diseases, including cancer and Alzheimer's disease.
Propiedades
Nombre del producto |
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C30H32N2O2S |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
(5E)-3-cyclohexyl-5-[(4-ethoxynaphthalen-1-yl)methylidene]-2-(2-ethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H32N2O2S/c1-3-21-12-8-11-17-26(21)31-30-32(23-13-6-5-7-14-23)29(33)28(35-30)20-22-18-19-27(34-4-2)25-16-10-9-15-24(22)25/h8-12,15-20,23H,3-7,13-14H2,1-2H3/b28-20+,31-30? |
Clave InChI |
ZFFGUDOEOHNKSC-AGRQLMOJSA-N |
SMILES isomérico |
CCC1=CC=CC=C1N=C2N(C(=O)/C(=C\C3=CC=C(C4=CC=CC=C34)OCC)/S2)C5CCCCC5 |
SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(C4=CC=CC=C34)OCC)S2)C5CCCCC5 |
SMILES canónico |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(C4=CC=CC=C34)OCC)S2)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(1-methyl-2-propenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301729.png)
![5-[(6-Ethoxy-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B301730.png)
![2-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B301731.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B301733.png)

![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301747.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)
